Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate
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Overview
Description
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate is a chemical compound with the molecular formula C16H12ClNO4 and a molecular weight of 317.72 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted with various reagents to form the desired benzoxazole derivatives. The specific synthetic route for Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with 2-chlorophenylmethanol and methyl chloroformate under appropriate conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate include other benzoxazole derivatives such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use in anticancer therapies .
Properties
CAS No. |
109243-63-2 |
---|---|
Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chlorophenyl)methyl] methyl carbonate |
InChI |
InChI=1S/C16H12ClNO4/c1-20-16(19)22-14(10-6-2-3-7-11(10)17)15-18-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3 |
InChI Key |
LXDOFZPFQJSURS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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